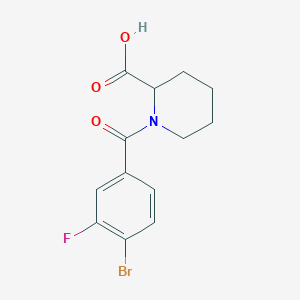

1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

描述

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR spectroscopy reveals distinct signals for the piperidine and benzoyl groups:

- Piperidine protons : The axial and equatorial protons at positions 3 and 4 of the piperidine ring appear as multiplet signals between δ 2.5–3.5 ppm. The carboxylic acid proton (if present in the non-ionized form) resonates as a broad singlet near δ 12.0 ppm.

- Aromatic protons : The benzoyl group’s aromatic protons exhibit splitting patterns consistent with para-bromo and meta-fluoro substitution. The proton adjacent to bromine (H-4') appears as a doublet (δ 7.8 ppm, J = 8.5 Hz), while the proton ortho to fluorine (H-2') resonates as a doublet of doublets (δ 7.4 ppm, J = 6.2 Hz).

¹³C NMR assignments include:

- Carbonyl carbons : The benzoyl carbonyl (C=O) appears at δ 168–170 ppm, while the carboxylic acid carbonyl resonates at δ 174–176 ppm.

- Aromatic carbons : The bromine-substituted carbon (C-4') is deshielded (δ 132 ppm), whereas the fluorine-substituted carbon (C-3') shows a characteristic upfield shift (δ 112 ppm).

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy confirms functional groups through key absorptions:

- O–H stretch : A broad band at 2500–3300 cm$$^{-1}$$ corresponds to the carboxylic acid O–H group.

- C=O stretches : Strong peaks at 1685 cm$$^{-1}$$ (benzoyl) and 1720 cm$$^{-1}$$ (carboxylic acid) indicate conjugated and non-conjugated carbonyl groups, respectively.

- C–Br and C–F vibrations : The C–Br stretch appears as a medium-intensity peak near 550 cm$$^{-1}$$, while the C–F stretch occurs at 1220 cm$$^{-1}$$.

Computational Chemistry Approaches to Conformational Analysis

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict that the chair conformation of the piperidine ring is 4.2 kcal/mol more stable than the boat conformation due to reduced torsional strain. The benzoyl group’s orientation is stabilized by a weak C–H···O hydrogen bond (2.76 Å) between the piperidine C-3 proton and the benzoyl carbonyl oxygen.

Electrostatic potential maps highlight regions of high electron density at the carboxylic acid oxygen and the piperidine nitrogen, suggesting potential sites for intermolecular interactions. Natural bond orbital (NBO) analysis reveals hyperconjugation between the lone pair of the piperidine nitrogen and the σ* orbital of the adjacent C–O bond, contributing to the molecule’s rigidity.

| Computational Parameters | Value |

|---|---|

| Gibbs free energy (chair conformer) | −854.2 kJ/mol |

| C–H···O bond distance | 2.76 Å |

| NBO stabilization energy | 12.3 kcal/mol |

属性

IUPAC Name |

1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrFNO3/c14-9-5-4-8(7-10(9)15)12(17)16-6-2-1-3-11(16)13(18)19/h4-5,7,11H,1-3,6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWYGUJPRKSDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid typically involves:

- Preparation of the substituted benzoyl chloride or acid derivative bearing bromine and fluorine substituents,

- Coupling with piperidine-2-carboxylic acid or its protected derivatives to form the amide bond,

- Optional protection/deprotection steps to control reactivity and stereochemistry,

- Chemical resolution or stereoselective synthesis if chiral centers are involved.

Preparation of Substituted Benzoyl Precursors

The 4-bromo-3-fluorobenzoyl moiety can be prepared via:

- Selective halogenation and fluorination of benzoic acid derivatives or aromatic rings using reagents such as N-bromosuccinimide (NBS) for bromination and electrophilic fluorination methods.

- Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to introduce substituents selectively.

For example, a related approach involves bromination of trifluoromethyl-substituted nitrotoluene followed by nucleophilic substitution to introduce amines, as seen in the synthesis of biaryl amides with fluorine and bromine substituents.

Coupling to Piperidine-2-carboxylic Acid Derivatives

The key step is the formation of the amide bond between the substituted benzoyl moiety and the piperidine-2-carboxylic acid. This can be achieved by:

- Activation of the carboxylic acid (e.g., using EDCI, HOBt) followed by coupling with the amine group of piperidine derivatives.

- Use of protected piperidine-2-carboxylic acid esters or Boc-protected intermediates to improve selectivity and yield.

In a closely related method, 1-Boc-3-fluoropiperidine-4-carboxylic acid derivatives were prepared by coupling with chiral alcohols under Mitsunobu reaction conditions (triphenylphosphine and diethyl azodicarboxylate), followed by hydrogenation and purification steps.

Stereoselective and Resolution Methods

If the piperidine ring contains chiral centers (e.g., at positions 2 and 3), stereoselective synthesis or chemical resolution is necessary:

- Chemical resolution involves reacting racemic mixtures with chiral auxiliaries such as (R)- or (S)-phenethyl alcohol under Mitsunobu conditions to form diastereomeric esters, which can be separated by chromatography.

- Hydrogenation over Pd/C to remove protecting groups or reduce intermediates, followed by purification to obtain enantiomerically enriched products.

- Derivatization with chiral amines (e.g., p-methoxyphenethylamine) to confirm absolute configuration via crystallography.

Representative Experimental Procedure (Adapted from Patent CN110922354A)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Cis-racemic 1-Boc-3-fluoropiperidine-4-carboxylic acid + R-phenethyl alcohol + triphenylphosphine + diethyl azodicarboxylate, THF, 0 °C to RT | Mitsunobu esterification to form diastereomeric esters | 45.8% yield of ester mixture |

| 2 | Hydrogenation with Pd/C, ethyl acetate, H2 atmosphere (1 atm), 12 h | Removal of protecting groups or reduction | 92-93% yield, >95% ee |

| 3 | Coupling with R-p-methoxyphenethylamine + EDCI + HOBt, DCM, 0 °C to RT | Derivatization for stereochemical analysis | 90% yield |

This sequence highlights the use of protecting groups, chiral resolution, and purification steps essential for obtaining stereochemically pure piperidine carboxylic acid derivatives.

Alternative Synthetic Routes

- Palladium-catalyzed coupling reactions to build complex aryl-piperidine frameworks, including Sonogashira or Suzuki couplings, have been employed for related compounds with bromine and fluorine substituents on aromatic rings.

- Amide coupling via EDCI/DMAP or other coupling agents between substituted benzoic acids and piperidine amines is a common approach in medicinal chemistry for such derivatives.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Mitsunobu Esterification + Resolution | Triphenylphosphine, Diethyl azodicarboxylate, Chiral alcohol | THF, 0 °C to RT | ~45% (esterification), ~92% (hydrogenation) | Enables stereochemical control |

| Hydrogenation | Pd/C, Ethyl acetate, H2 | 1 atm, RT, 12 h | >90% | Removes protecting groups, purifies stereochemistry |

| Amide Coupling | EDCI, HOBt, DCM | 0 °C to RT | ~90% | Used for derivatization and final amide bond formation |

| Pd-Catalyzed Cross-Coupling | Pd(dppf)Cl2, CuI, K3PO4 | Dioxane/H2O, 60 °C, overnight | Variable | For aryl-alkyne or aryl-aryl bond formation |

Research Findings and Considerations

- The stereochemistry of the piperidine ring is critical for biological activity and is controlled by the choice of chiral auxiliaries and resolution methods.

- The presence of both bromine and fluorine substituents requires careful control of reaction conditions to avoid undesired side reactions such as dehalogenation or nucleophilic aromatic substitution.

- Purification typically involves silica gel chromatography and recrystallization to achieve high purity and enantiomeric excess.

- The use of protecting groups such as Boc on the piperidine nitrogen is essential to prevent side reactions during coupling steps.

科学研究应用

Medicinal Chemistry

1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid has been investigated for its potential pharmacological properties:

- Anti-inflammatory Effects : Research suggests that this compound can modulate inflammatory pathways, potentially making it useful in developing anti-inflammatory drugs.

- Analgesic Activity : Preliminary studies indicate that it may possess analgesic properties, offering potential applications in pain management therapies.

Organic Synthesis

The compound serves as an important building block in the synthesis of various pharmaceuticals and specialty chemicals. Its unique structure allows for the development of new materials with specific functionalities. The synthesis typically involves:

- Bromination and fluorination of benzene derivatives.

- Cyclization to form the piperidine ring.

- Introduction of the carboxylic acid group at the second position.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, potentially modulating biological effects through various signaling pathways.

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition suggests its potential use in developing anti-inflammatory drugs.

Case Studies

Several studies have highlighted the biological activities of related compounds, providing insights into the potential applications of this compound:

| Compound Name | IC50 (µM) | Biological Activity | Reference |

|---|---|---|---|

| This compound | TBD | COX inhibition | |

| 8-Fluoroquinazoline-4-carboxylic Acid | 168.78 | Apoptosis induction in MCF-7 cells | |

| 1-(4-Fluorobenzoyl)piperidine-2-carboxylic acid | TBD | Enzyme modulation |

These findings underscore the compound's potential for further exploration in drug development and therapeutic applications.

作用机制

The mechanism by which 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural and physicochemical differences between the target compound and analogs:

Key Observations

Substituent Effects on Reactivity and Bioactivity

- Positional Isomerism : The 3-carboxylic acid isomer (CAS: 1281975-40-3) shares the same molecular formula but may exhibit altered binding affinities in biological systems due to spatial differences .

- Sulfonyl vs. Benzoyl : Thiophene-sulfonyl derivatives (e.g., ) exhibit higher polarity, likely improving aqueous solubility but reducing membrane permeability .

生物活性

1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 330.15 g/mol. The compound features a piperidine ring substituted with a 4-bromo-3-fluorobenzoyl group and a carboxylic acid functional group, which contribute to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, potentially modulating the activity of these targets. The compound may also influence various signaling pathways, leading to diverse biological effects.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological properties:

- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation through the modulation of inflammatory pathways.

- Analgesic Activity : Preliminary studies suggest analgesic properties, making it a candidate for pain management therapies.

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness in inhibiting specific enzymes involved in various biological processes. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

Table 1: Comparison of Biological Activities

Research Findings

Recent studies have focused on the synthesis and characterization of related piperidine derivatives, highlighting their potential in drug development. The unique combination of bromine and fluorine in the structure of this compound is believed to enhance its reactivity and selectivity towards biological targets .

常见问题

Q. What are the key synthetic strategies for 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid?

The synthesis typically involves:

- Halogenation and coupling reactions : Bromine and fluorine substituents are introduced via electrophilic aromatic substitution or directed ortho-metalation. The Suzuki-Miyaura cross-coupling reaction is favored for attaching aromatic groups to the piperidine ring, using palladium catalysts for high regioselectivity .

- Piperidine ring functionalization : Carboxylic acid groups are introduced via oxidation of alcohol intermediates or hydrolysis of nitriles. Protecting groups (e.g., Boc) may be used to prevent side reactions during coupling steps .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical techniques :

- HPLC/LCMS : Assess purity (>95% is typical for research-grade material) and detect impurities (e.g., unreacted intermediates) .

- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for fluorine-bromine coupling constants, ¹³C NMR for carbonyl groups) .

- X-ray crystallography : Resolve conformational isomers (e.g., chair vs. boat piperidine conformations) using single-crystal data .

Q. What are the primary safety considerations during synthesis?

- Handling halogenated reagents : Use fume hoods and PPE due to the toxicity of bromine/fluorine intermediates.

- Storage : Store in anhydrous conditions to prevent hydrolysis of the benzoyl group. Stability data from analogs suggest degradation at >150°C .

Advanced Research Questions

Q. How can stereochemical control be achieved in the piperidine ring during synthesis?

- Chiral catalysts : Asymmetric hydrogenation or enzymatic resolution can yield enantiopure piperidine intermediates. For example, (2R)-configured piperidines are synthesized using chiral auxiliaries (e.g., Evans’ oxazolidinones) .

- Dynamic kinetic resolution : Palladium-mediated coupling reactions retain stereochemistry at the 2-carboxylic acid position .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use the SMILES string (

Brc2cc(CN1C(C(O)=O)CCCC1)ccc2OCc3cccc(c3C)c4ccccc4) to model binding to enzymes (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculates electrostatic potentials of the halogenated aromatic ring for target affinity . - MD simulations : Analyze the stability of piperidine conformations in aqueous vs. lipid environments .

Q. How can contradictory bioactivity data between analogs be resolved?

-

Structure-activity relationship (SAR) studies : Compare halogen positioning (e.g., 3-fluoro vs. 4-bromo) in analogs. For example:

-

Metabolic stability assays : Evaluate if contradictory results arise from differential CYP450-mediated degradation .

Q. What strategies optimize solubility for in vivo studies?

- Salt formation : Convert the carboxylic acid to a sodium or potassium salt.

- Prodrug design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。